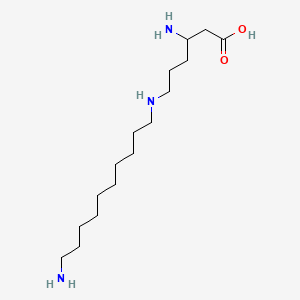
Elongation factor P-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Elongation factor P-IN-2 is a compound that plays a crucial role in the process of protein synthesis within cells. It is a three-domain protein that binds between the P and E sites of the ribosome, near the P-tRNA, the peptidyl transferase center, and the E-site codon of the mRNA. This compound is essential for the synthesis of stalling amino acid motifs, such as polyprolines .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of elongation factor P-IN-2 involves complex synthetic routes. One method includes the use of isoforms and posttranslational modifications of the factor . The synthesis process is highly regulated and requires specific conditions to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound is not widely documented. it is likely that the production involves large-scale synthesis using biotechnological methods, including the use of cell-free protein synthesizing systems .
化学反応の分析
Types of Reactions: Elongation factor P-IN-2 undergoes various types of chemical reactions, including phosphorylation and interactions with other proteins. It is involved in the translocation of messenger RNA and associated transfer RNAs .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include guanosine nucleotides and calcium/calmodulin-dependent protein kinase III . The conditions for these reactions often involve specific pH levels and temperatures to ensure optimal activity.
Major Products Formed: The major products formed from the reactions involving this compound include phosphorylated elongation factors and other modified proteins that play a role in protein synthesis .
科学的研究の応用
Elongation factor P-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein synthesis and the regulation of translation. In biology, it is essential for understanding the role of elongation factors in cellular processes. In medicine, this compound is studied for its potential role in disease mechanisms and therapeutic targets. In industry, it is used in the production of proteins and other biotechnological applications .
作用機序
The mechanism of action of elongation factor P-IN-2 involves its binding to the ribosome and facilitating the synthesis of stalling amino acid motifs. It interacts with the P-tRNA, the peptidyl transferase center, and the E-site codon of the mRNA. This interaction helps in the translocation of messenger RNA and associated transfer RNAs, ensuring the accuracy and efficiency of protein synthesis .
類似化合物との比較
Elongation factor P-IN-2 is similar to other elongation factors such as elongation factor Tu and elongation factor G. it is unique in its ability to alleviate ribosome stalling at polyproline motifs. Other similar compounds include eukaryotic initiation factor 5A and elongation factor 2, which also play roles in protein synthesis but have different specific functions and mechanisms .
特性
分子式 |
C16H35N3O2 |
|---|---|
分子量 |
301.47 g/mol |
IUPAC名 |
3-amino-6-(10-aminodecylamino)hexanoic acid |
InChI |
InChI=1S/C16H35N3O2/c17-11-7-5-3-1-2-4-6-8-12-19-13-9-10-15(18)14-16(20)21/h15,19H,1-14,17-18H2,(H,20,21) |
InChIキー |
FTDVBAULTXNRQH-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCNCCCC(CC(=O)O)N)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



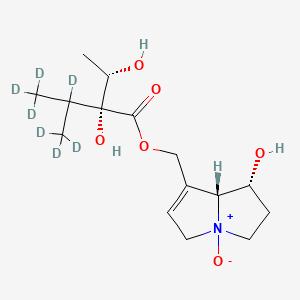
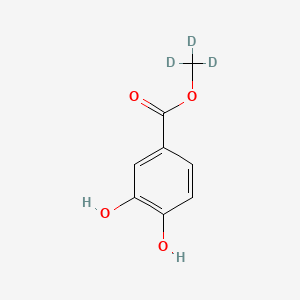
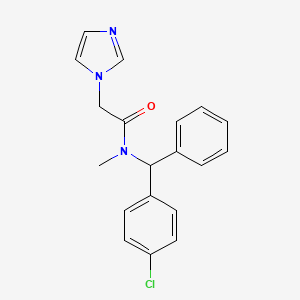


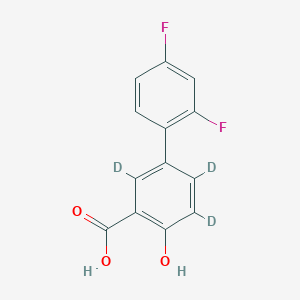
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)

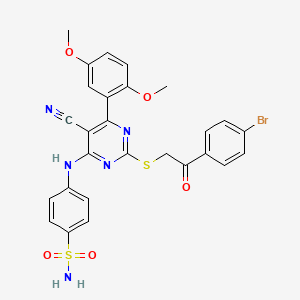
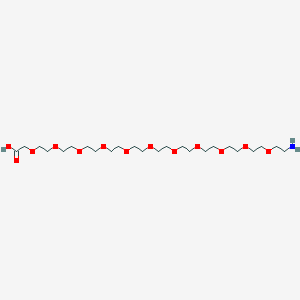
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)

